molecular formula C8H9IO B2604080 (1S)-1-(4-iodophenyl)ethan-1-ol CAS No. 104013-25-4

(1S)-1-(4-iodophenyl)ethan-1-ol

Cat. No.: B2604080
CAS No.: 104013-25-4
M. Wt: 248.063
InChI Key: KWUDBZIJCVKUHM-LURJTMIESA-N
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Description

(1S)-1-(4-iodophenyl)ethan-1-ol: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-iodophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-iodoacetophenone.

    Reduction: The 4-iodoacetophenone is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-iodoacetophenone or 4-iodobenzaldehyde.

    Reduction: Formation of 4-iodoethylbenzene.

    Substitution: Formation of compounds such as 4-azidoethanol or 4-cyanoethanol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (1S)-1-(4-iodophenyl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Used as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.

Biology

    Biochemical Studies: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

    Material Science: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which (1S)-1-(4-iodophenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Participation in metabolic pathways, leading to the formation of active metabolites or intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-bromophenyl)ethan-1-ol
  • (1S)-1-(4-chlorophenyl)ethan-1-ol
  • (1S)-1-(4-fluorophenyl)ethan-1-ol

Uniqueness

  • Iodine Atom : The presence of the iodine atom in (1S)-1-(4-iodophenyl)ethan-1-ol imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs.
  • Reactivity : The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Properties

IUPAC Name

(1S)-1-(4-iodophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDBZIJCVKUHM-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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